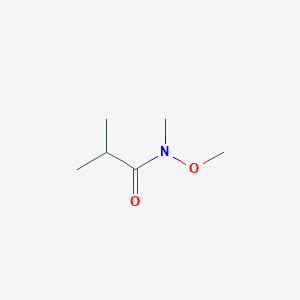

N-Methoxy-N,2-dimethylpropanamide

Descripción general

Descripción

N-Methoxy-N,2-dimethylpropanamide is a compound that has garnered interest in various fields of chemistry due to its unique structural features and potential applications. Its study involves the examination of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to N-Methoxy-N,2-dimethylpropanamide involves intricate chemical processes. For example, a halogenated hydrocarbon amination reaction was used to synthesize a closely related molecule, demonstrating the complexity and specificity required in the synthesis of such compounds (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-Methoxy-N,2-dimethylpropanamide is often determined by X-ray diffraction analysis. This analytical method reveals the crystalline structure, providing insights into the spatial arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding (Junzo Hirano et al., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of N-Methoxy-N,2-dimethylpropanamide derivatives are influenced by their molecular structure. For instance, the photoreactions of N,N-dimethylpyruvamide in methanol and ethanol reveal the compound's responsiveness to light, leading to the formation of several products. These outcomes underscore the compound's versatile reactivity in different solvents (K. Shima et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and crystalline form, play a crucial role in the compound's applications. Detailed analyses of related compounds have shown how crystal structure determination can inform on the physical state and stability of these molecules (Junzo Hirano et al., 2004).

Aplicaciones Científicas De Investigación

Tantalum Oxide Thin Films

- Scientific Field : Material Science

- Application Summary : N-Methoxy-N,2-dimethylpropanamide is used in the synthesis of tantalum imido precursors with carboxamide ligands. These complexes can potentially be applied as precursors for tantalum oxide thin films .

- Methods of Application : The complexes were synthesized by metathesis reactions between Ta(NtBu)Cl 3 (py) 2 and several equivalents of Na(edpa) (edpaH = N-ethoxy-2,2-dimethylpropanamide) and Na(mdpa) (mdpaH = N-methoxy-2,2-dimethylpropanamide) .

- Results : The complexes were found to have superior thermal characteristics and stability. Tantalum oxide thin films have a wide range of applications, such as copper diffusion barriers, anti-reflective coatings, corrosion-resistant coatings, optical waveguides, alternative gate dielectrics in metal oxide semiconductor devices, thin-film transistors (TFTs), and high-k dielectric in dynamic random access memory .

Solvent for Polymerization

- Scientific Field : Polymer Chemistry

- Application Summary : N-Methoxy-N,2-dimethylpropanamide can dissolve a variety of substances with different polar characters. It is particularly effective for poorly-soluble polymers such as polyimide and polyamide-imide .

- Methods of Application : It is used as a solvent for the polymerization of various polymers (PA, PI, PAI, PU and PUD) .

- Results : The solvent has high dissolving power for poorly-soluble polymers and can easily dissolve a variety of substances with different polar characters .

Synthesis of Pteridine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : N-Methoxy-N-methylisobutyramide, which is similar to N-Methoxy-N,2-dimethylpropanamide, is an intermediate in the synthesis of pteridine derivatives .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The pteridine derivatives synthesized using this intermediate have potential protective effects with Vibrio cholerae infection .

Safety And Hazards

N-Methoxy-N,2-dimethylpropanamide is classified with the GHS07 hazard symbol . The hazard statements include H319, H335, H302+H312+H332, and H315 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Direcciones Futuras

N-Methoxy-N,2-dimethylpropanamide has been used in the synthesis of tantalum imido precursors, which could potentially be applied as precursors for tantalum oxide thin films . These thin films have a wide range of applications, including copper diffusion barriers, anti-reflective coatings, corrosion-resistant coatings, optical waveguides, alternative gate dielectrics in metal oxide semiconductor devices, thin-film transistors, and high-k dielectric in dynamic random access memory .

Propiedades

IUPAC Name |

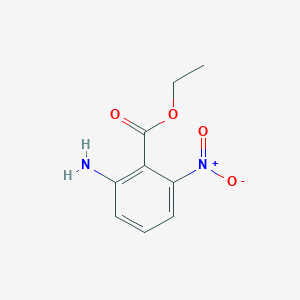

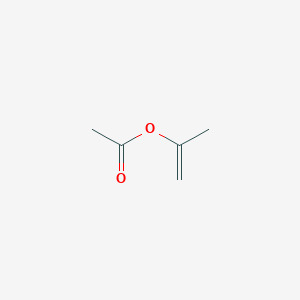

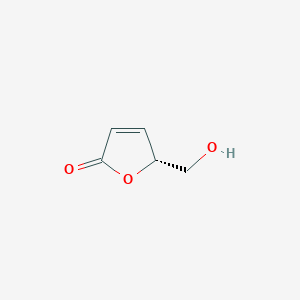

N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWUPFPGLDIOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446309 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N,2-dimethylpropanamide | |

CAS RN |

113778-69-1 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)